![molecular formula C16H25BN2O4 B11775436 4-(((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)morpholine](/img/structure/B11775436.png)
4-(((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)morpholine
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Overview
Description
4-(((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)morpholine is a complex organic compound that features a morpholine ring, a pyridine ring, and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)morpholine typically involves the following steps:
Formation of the Boronate Ester: The boronate ester is formed by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable halogenated pyridine derivative under palladium-catalyzed conditions.
Coupling with Morpholine: The resulting boronate ester is then coupled with morpholine using a suitable base and solvent, such as potassium carbonate in dimethylformamide (DMF), to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Aryl halides or vinyl halides with a palladium catalyst and a base such as potassium carbonate.
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Piperidine derivatives.
Substitution: Various aryl or vinyl-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Overview : This compound serves as a critical building block in the synthesis of potential therapeutic agents. Its structural properties enable the development of kinase inhibitors and other enzyme inhibitors.
Case Study : Research has demonstrated that derivatives of this compound can effectively inhibit specific kinases involved in cancer pathways. For instance, a study highlighted its role in synthesizing a series of morpholine-based inhibitors targeting the PI3K/Akt signaling pathway, which is crucial in tumor growth and survival .
Overview : The compound acts as a probe for studying biological systems, particularly in understanding the interactions of boron-containing compounds with biomolecules.
Research Insight : A study explored how this compound could be used to trace boron interactions in living cells, providing insights into cellular uptake mechanisms and potential therapeutic applications .
Catalysis
Overview : The compound functions as a ligand in various catalytic processes, improving reaction efficiency and selectivity.
Mechanism of Action : It coordinates with metal centers in catalysts, stabilizing reactive intermediates and facilitating desired transformations. This property has been exploited in cross-coupling reactions commonly used in organic synthesis.
Case Study : In one investigation, the compound was employed in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules with high yields and selectivity .
Uniqueness
The presence of both a boronic ester group and a morpholine moiety distinguishes this compound from others. This combination imparts unique reactivity and stability that are advantageous in various fields of research and industry .
Mechanism of Action
The mechanism of action of 4-(((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)morpholine depends on its application:
In Medicinal Chemistry: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and activity.
In Catalysis: It can coordinate with metal centers in catalysts, stabilizing reactive intermediates and facilitating the desired transformations.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Uniqueness
4-(((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)morpholine is unique due to the combination of its morpholine and pyridine rings with a boronate ester group. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from other boronate esters that may lack such functional diversity.
Biological Activity
The compound 4-(((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)morpholine is a complex organic molecule that incorporates a morpholine ring and a dioxaborolane moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including its role as a drug intermediate and its interactions with various biological targets. This article will explore the biological activity of this compound, supported by relevant data tables and research findings.
Structure
The molecular structure of the compound can be represented as follows:
This structure includes:
- A morpholine ring, which is known for its presence in various pharmaceuticals.
- A dioxaborolane group that is often involved in boron chemistry and drug design.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 244.10 g/mol |
Density | 1.13 g/cm³ |
Solubility | Soluble in organic solvents |
Melting Point | Not available |
The biological activity of this compound primarily revolves around its interaction with various biological targets. The presence of the morpholine and pyridine groups suggests potential activity against kinases and other enzymes.
Case Studies
-
Inhibition of mTOR Kinase
- A study reported that similar morpholine derivatives exhibited high potency against mTOR kinase with Ki values in the nanomolar range. For example, compounds with similar structures showed Ki values of 4.7 nM and 3.6 nM for mTOR inhibition .
- The selectivity for mTOR over PI3K was enhanced due to steric hindrance provided by the morpholine structure.
- Antiparasitic Activity
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Metabolic Stability: Studies showed moderate stability in human liver microsomes, with a clearance rate indicative of favorable metabolic profiles .
- Aqueous Solubility: The solubility was measured between 5.2 μM to 14 μM , which is critical for bioavailability in vivo .
Toxicity and Safety Profile
While specific toxicity data for this compound is limited, related compounds have been evaluated for their safety profiles:
- General Toxicity: Compounds with similar dioxaborolane structures have shown low toxicity in preliminary studies but require further evaluation through comprehensive toxicological assessments.
Properties
Molecular Formula |
C16H25BN2O4 |
---|---|
Molecular Weight |
320.2 g/mol |
IUPAC Name |
4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxymethyl]morpholine |
InChI |
InChI=1S/C16H25BN2O4/c1-15(2)16(3,4)23-17(22-15)13-5-6-14(18-11-13)21-12-19-7-9-20-10-8-19/h5-6,11H,7-10,12H2,1-4H3 |
InChI Key |
LYLOOVJIPZIXTI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCN3CCOCC3 |
Origin of Product |
United States |
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